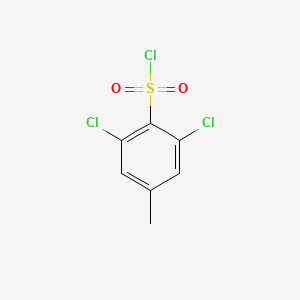

Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-

Description

Benzenesulfonyl chloride derivatives are critical intermediates in organic synthesis, particularly in sulfonamide formation. The compound 2,6-dichloro-4-methylbenzenesulfonyl chloride features a sulfonyl chloride group (-SO₂Cl) at position 1 of the benzene ring, with chlorine substituents at positions 2 and 6, and a methyl group at position 3. This substitution pattern combines electron-withdrawing (Cl) and electron-donating (CH₃) groups, influencing its reactivity and physical properties. While specific data on this compound (e.g., CAS number, synthesis routes) are absent in the provided evidence, structural analogs and reactivity trends allow for informed comparisons .

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDVBLUSKXZRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711090 | |

| Record name | 2,6-Dichloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-19-3 | |

| Record name | 2,6-Dichloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonyl chloride, 2,6-dichloro-4-methyl- can be achieved through the chlorination of 2,6-dichloro-4-methylbenzenesulfonic acid or its sodium salt using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of benzenesulfonyl chloride, 2,6-dichloro-4-methyl- involves the large-scale chlorination of 2,6-dichloro-4-methylbenzenesulfonic acid using phosphorus oxychloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Types of Reactions:

Substitution Reactions: Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- undergoes nucleophilic substitution reactions with amines to form sulfonamides. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: The compound can be hydrolyzed to the corresponding sulfonic acid in the presence of water or aqueous base.

Reduction: Reduction of benzenesulfonyl chloride, 2,6-dichloro-4-methyl- can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding sulfonyl hydride.

Common Reagents and Conditions:

Amines: Used in the formation of sulfonamides.

Water or Aqueous Base: Used in hydrolysis reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Formed from hydrolysis.

Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Sulfonamides

One of the primary uses of benzenesulfonyl chloride is in the synthesis of sulfonamides, which are important antibacterial agents. The compound reacts with amines to form sulfonamides, which have been widely used in treating bacterial infections. The reaction can be summarized as follows:

This reaction highlights the versatility of benzenesulfonyl chloride in generating various sulfonamide derivatives that exhibit antibacterial properties .

1.2 Carbonic Anhydrase Inhibitors

Recent studies have shown that derivatives of benzenesulfonyl chloride can act as inhibitors of carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in cancer progression. For example, aryl thiazolone-benzenesulfonamides synthesized from this compound demonstrated significant inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM . This indicates potential therapeutic applications in cancer treatment.

Agrochemical Applications

Benzenesulfonyl chloride derivatives are also utilized in the development of herbicides and pesticides. The compound's ability to modify biological activity through sulfonamide formation makes it valuable in creating agrochemicals that target specific plant or pest enzymes.

Material Science Applications

3.1 Polymer Chemistry

In material science, benzenesulfonyl chloride serves as a coupling agent in the synthesis of polymers. It can react with polyfunctional amines to create cross-linked structures that enhance the mechanical properties of materials . This application is particularly relevant in the development of high-performance plastics and coatings.

3.2 Synthesis of Functionalized Surfaces

The compound is also employed in modifying surfaces for various applications, including sensors and catalysts. By attaching sulfonamide groups to surfaces, researchers can enhance the binding sites for biomolecules or improve catalytic activity .

Case Studies and Research Findings

4.1 Case Study: Anticancer Activity

A study investigated the anticancer properties of novel 4-aminoquinoline derivatives that included benzenesulfonyl chloride in their synthesis. These compounds exhibited significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

4.2 Case Study: Enzyme Inhibition

Another research focused on synthesizing new aryl thiazolone-benzenesulfonamides, revealing their selective inhibition against CA IX over CA II. This selectivity underscores the importance of structural modifications facilitated by benzenesulfonyl chloride in developing targeted cancer therapies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of sulfonamides | Effective antibacterial agents |

| Carbonic anhydrase inhibitors | Significant IC50 values against CA IX | |

| Agrochemicals | Development of herbicides and pesticides | Targeted enzyme inhibition |

| Material Science | Coupling agent for polymers | Enhanced mechanical properties |

| Functionalized surfaces | Improved binding sites for biomolecules |

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 2,6-dichloro-4-methyl- involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines, alcohols, and thiols. The sulfonyl chloride group is highly reactive due to the electron-withdrawing nature of the sulfonyl group, making it susceptible to nucleophilic attack. The resulting products, such as sulfonamides and sulfonate esters, are formed through the substitution of the chloride atom by the nucleophile.

Comparison with Similar Compounds

Key Observations :

- The 2,6-dichloro groups in the target compound create an electron-deficient sulfonyl chloride group, enhancing electrophilicity compared to p-toluenesulfonyl chloride. However, steric hindrance from ortho-Cl substituents may slow nucleophilic attacks .

Reactivity in Hydrolysis and Destruction

Reactivity with NaOH (Based on )

| Compound | Destruction Procedure (2.5 M NaOH) | Time/Conditions | Reactivity Trend |

|---|---|---|---|

| Benzenesulfonyl chloride | Stirring at room temperature | 3 hours | Baseline reactivity |

| p-Toluenesulfonyl chloride | Stirring (24 h) or reflux (1 h) | 24 hours/1 hour | Reduced reactivity due to CH₃ |

| 2,6-Dichloro-4-methyl- (Hyp.) | Likely intermediate between above | ~6–12 hours (est.) | Cl increases, CH₃ decreases |

Analysis :

Hazard Comparison (Based on )

| Compound | Hazards | Toxicity Profile |

|---|---|---|

| Benzenesulfonyl chloride | Toxic if swallowed; skin/eye irritant | High acute toxicity |

| p-Toluenesulfonyl chloride | Similar to above | Comparable toxicity |

| 2,6-Dichloro-4-methyl- (Hyp.) | Likely higher toxicity | Enhanced toxicity due to Cl substituents |

Notes:

- The target compound’s 2,6-Cl groups may elevate risks compared to non-chlorinated analogs .

Research Findings and Data Gaps

Spectroscopic and Structural Data ()

- 4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride (Ev3) shows distinct UV and NMR profiles due to bulky substituents. For example:

- UV Spectra : Absorption shifts correlate with substituent electron effects.

- NMR : Methyl groups (δ ~2.5 ppm) and tert-butyl (δ ~1.3 ppm) provide characteristic splitting patterns.

- The target compound’s 2,6-Cl groups would likely cause downfield shifts in ¹H/¹³C NMR due to electronegativity .

Biological Activity

Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- (CAS Number: 90196-19-3), is an organosulfur compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, cellular effects, and applications in scientific research.

Target of Action

The compound primarily acts through electrophilic aromatic substitution, allowing it to modify various biomolecules, including proteins and enzymes. This interaction often leads to sulfonylation, a process that can alter the activity and stability of these molecules.

Biochemical Pathways

Benzenesulfonyl chloride is instrumental in synthesizing sulfonamides and sulfonate esters. When it reacts with amines, it forms sulfonamides known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.

| Property | Description |

|---|---|

| Physical State | Colorless viscous oil |

| Solubility | Soluble in organic solvents |

| Stability | Relatively stable under standard conditions but degrades upon moisture exposure |

Cellular Effects

Benzenesulfonyl chloride influences various cell types by modifying proteins and enzymes through sulfonylation. This modification can lead to changes in enzyme activity and stability, impacting cellular functions significantly. For example, at low doses, it may have minimal effects, while higher doses can induce toxicity and adverse cellular responses.

Pharmacokinetics

The pharmacokinetics of benzenesulfonyl chloride involve its transport and distribution within cells. It interacts with specific transporters and binding proteins, affecting its localization and biological activity within different cellular compartments.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzenesulfonyl chloride derivatives:

- Antibacterial Activity : Compounds derived from benzenesulfonyl chloride have shown significant antibacterial properties against various bacterial strains. For instance, new aryl thiazolone–benzenesulfonamides exhibited enzyme inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selective antibacterial effects .

- Apoptosis Induction : In studies involving MDA-MB-231 breast cancer cells, certain derivatives induced apoptosis significantly compared to controls. For example, compound 4e increased the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to untreated cells .

- Biofilm Inhibition : The compounds derived from benzenesulfonyl chloride have also been evaluated for their ability to inhibit biofilm formation in bacterial cultures. These studies indicated that certain derivatives could effectively reduce biofilm biomass in MRSA strains .

Applications in Scientific Research

Benzenesulfonyl chloride is widely used in various fields:

- Organic Synthesis : It serves as a reagent for synthesizing sulfonamides and sulfonate esters.

- Biological Research : Employed in modifying biomolecules through sulfonylation reactions.

- Pharmaceutical Development : Utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Industrial Applications : Applied in producing dyes, pigments, and specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.